Cas no 1261889-21-7 (2-Cyano-4-(2,6-difluorophenyl)phenol)

2-Cyano-4-(2,6-difluorophenyl)phenol 化学的及び物理的性質
名前と識別子
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- DTXSID90684737
- 2',6'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
- MFCD18314270
- 2-Cyano-4-(2,6-difluorophenyl)phenol, 95%
- 1261889-21-7
- 2-CYANO-4-(2,6-DIFLUOROPHENYL)PHENOL
- AKOS017558110
- 2-Cyano-4-(2,6-difluorophenyl)phenol
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- MDL: MFCD18314270
- インチ: InChI=1S/C13H7F2NO/c14-10-2-1-3-11(15)13(10)8-4-5-12(17)9(6-8)7-16/h1-6,17H
- InChIKey: CSHSFMCOKKEFIR-UHFFFAOYSA-N
計算された属性
- 精确分子量: 231.04957017Da
- 同位素质量: 231.04957017Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 304
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- XLogP3: 3.7
2-Cyano-4-(2,6-difluorophenyl)phenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB320313-5g |
2-Cyano-4-(2,6-difluorophenyl)phenol, 95%; . |
1261889-21-7 | 95% | 5g |
€1159.00 | 2025-03-19 | |
abcr | AB320313-5 g |
2-Cyano-4-(2,6-difluorophenyl)phenol, 95%; . |
1261889-21-7 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-Cyano-4-(2,6-difluorophenyl)phenol 関連文献
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
2-Cyano-4-(2,6-difluorophenyl)phenolに関する追加情報
Comprehensive Overview of 2-Cyano-4-(2,6-difluorophenyl)phenol (CAS No. 1261889-21-7): Properties, Applications, and Industry Insights
2-Cyano-4-(2,6-difluorophenyl)phenol (CAS No. 1261889-21-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a cyano group (-CN) and a difluorophenyl moiety, which contribute to its reactivity and potential applications. Its systematic name reflects these functional groups, making it a subject of interest for researchers exploring fluorinated phenolic derivatives and their role in modern chemistry.
In recent years, the demand for fluorinated compounds like 2-Cyano-4-(2,6-difluorophenyl)phenol has surged, driven by their utility in drug discovery and material science. Fluorination often enhances metabolic stability and bioavailability, a key reason why this compound is studied for potential use in small-molecule therapeutics. Additionally, its cyano group offers versatility in synthetic pathways, enabling derivatization for targeted applications.
From an industrial perspective, CAS No. 1261889-21-7 is frequently discussed in the context of high-value intermediates. Its synthesis involves multi-step organic reactions, including cross-coupling and selective fluorination, which align with trends in green chemistry and atom economy. Researchers are optimizing these processes to reduce waste and improve yields, addressing broader sustainability goals in chemical manufacturing.
The compound’s relevance extends to agrochemical innovation, where difluorophenyl-containing molecules are explored for crop protection. With growing global focus on food security and sustainable agriculture, 2-Cyano-4-(2,6-difluorophenyl)phenol is being evaluated for its potential herbicidal or fungicidal properties. This aligns with searches for next-generation agrochemicals and eco-friendly pesticides, highlighting its interdisciplinary importance.
Analytical characterization of CAS No. 1261889-21-7 typically involves advanced techniques such as NMR spectroscopy, HPLC-MS, and X-ray crystallography. These methods confirm its purity and structural integrity, critical for reproducibility in research. The compound’s spectral data and physicochemical properties (e.g., solubility, melting point) are often sought after in academic and industrial databases, reflecting its niche yet growing prominence.
In the context of intellectual property, patents referencing 2-Cyano-4-(2,6-difluorophenyl)phenol highlight its potential in proprietary formulations. This ties into broader discussions about chemical patent landscapes and innovation in specialty chemicals, topics frequently queried by professionals in the field.
Looking ahead, the trajectory for 1261889-21-7 appears promising, particularly as industries prioritize tailored chemical solutions and molecular diversity. Its dual functionality—combining fluorine and cyano groups—positions it as a candidate for breakthroughs in medicinal chemistry and functional materials. As research progresses, this compound may emerge as a cornerstone in developing novel bioactive molecules.
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